molecular formula C26H29BrO3Si B13137504 ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane CAS No. 1956354-89-4

((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane

Cat. No.: B13137504
CAS No.: 1956354-89-4
M. Wt: 497.5 g/mol
InChI Key: MBXTWAZWTSAVEG-UHFFFAOYSA-N
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Description

((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane: is a complex organic compound with the molecular formula C26H29BrO3Si and a molecular weight of 497.49616 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, a benzo[d][1,3]dioxole moiety, and a tert-butyl dimethylsilane group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane typically involves multiple steps, starting from readily available precursorsThe final step involves the protection of the hydroxyl group with tert-butyl dimethylsilane under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation or conventional heating can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used in the development of new drugs or as a probe to study biological processes .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the benzo[d][1,3]dioxole moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom, the benzo[d][1,3]dioxole moiety, and the tert-butyl dimethylsilane group makes ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane unique. These functional groups contribute to its reactivity and versatility in various scientific applications .

Properties

CAS No.

1956354-89-4

Molecular Formula

C26H29BrO3Si

Molecular Weight

497.5 g/mol

IUPAC Name

(6-bromo-2,2-diphenyl-1,3-benzodioxol-5-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C26H29BrO3Si/c1-25(2,3)31(4,5)28-18-19-16-23-24(17-22(19)27)30-26(29-23,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-17H,18H2,1-5H3

InChI Key

MBXTWAZWTSAVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1Br)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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